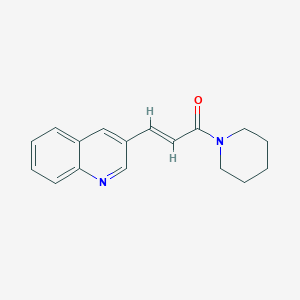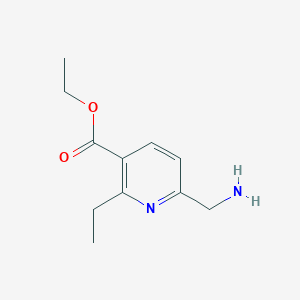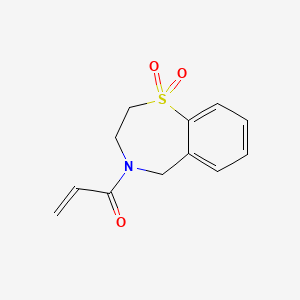![molecular formula C16H10ClN3O3S B2582708 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 690215-54-4](/img/structure/B2582708.png)
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core, a thiadiazole ring, and a furan moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with unique electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The thiadiazole ring is then introduced through a cyclization reaction involving thiosemicarbazide and a suitable chlorinating agent, such as phosphorus oxychloride. Finally, the furan moiety is attached via a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable amine, such as methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furan-2-carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The chlorine atom on the chromenone core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar in structure but may have different substituents on the chromenone or thiadiazole rings.
3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Lacks the chlorine atom on the chromenone core.
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-4-one: Has a different position of the carbonyl group on the chromenone core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
6-chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-10-3-4-13-9(6-10)7-12(15(21)23-13)14-19-20-16(24-14)18-8-11-2-1-5-22-11/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFBIBADXCIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2582637.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2582638.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2582647.png)
